trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-ethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-9-3-5-10(6-4-9)13-11-7-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHBPWAUGCVOW-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by an amino group and a hydroxyl group on a cyclobutane ring, presents opportunities for various pharmacological applications. This article will explore the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
The presence of the ethylphenyl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms involved include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular responses.
Biological Activity Evaluation
Research into the biological activities of this compound has revealed several key findings:
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. The presence of the amino group may enhance interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.
Neurotropic Effects
Research indicates that cyclobutane derivatives can exhibit neurotropic activities. This is significant given the role of neurotransmitter systems in various neurological disorders. The potential for this compound to influence these pathways warrants further investigation.
Case Studies and Research Findings
The following table summarizes relevant findings from studies on cyclobutane derivatives related to this compound:
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H17NO
Molecular Weight: 219.29 g/mol
The compound features a cyclobutane ring substituted with an ethylphenylamino group and a hydroxyl group. This structure allows for diverse reactivity and interaction with various biological targets.
Chemistry
Trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol serves as a valuable building block in organic synthesis. Its unique structure facilitates the creation of more complex molecules through various chemical reactions, such as:
- Reactions with electrophiles: The hydroxyl group can act as a nucleophile, participating in substitution reactions.
- Formation of derivatives: The amino group allows for the synthesis of amides and other derivatives that can be further explored for their chemical properties.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules:
- Enzyme Inhibition Studies: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Binding Studies: Its ability to bind to proteins or receptors makes it a candidate for studying signal transduction mechanisms.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development: As a precursor in the synthesis of pharmaceuticals, it may lead to the development of new drugs targeting various diseases.
- Antimicrobial Properties: Initial studies indicate potential antibacterial activity, making it a candidate for further exploration in antibiotic development.
Industry
In industrial applications, this compound can be utilized for:
- Material Science: Its unique properties may contribute to the development of advanced materials with specific functionalities.
- Specialty Chemicals Production: The compound can serve as an intermediate in the synthesis of specialty chemicals used in various applications.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.
Case Study: Cytotoxic Effects on Cancer Cells
Research has shown that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines, indicating that this compound could be further developed as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Cyclobutanol Family
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3)
- Structure: Shares the cyclobutanol core but substitutes the amino group with a 2-phenylethyl chain instead of 4-ethylphenyl.
- Molecular Formula: C₁₂H₁₇NO (identical to the target compound) .
- Key Properties: Molecular weight = 191.27 g/mol; purity ≥95%. Limited pharmacological data are available, but its discontinued status suggests niche research applications .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Core Structure |
|---|---|---|---|---|
| trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol | C₁₂H₁₇NO | 191.27* | 4-Ethylphenylamino | Cyclobutanol |
| trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol | C₁₂H₁₇NO | 191.27 | 2-Phenylethylamino | Cyclobutanol |
Key Differences :
Aryl-Substituted Heterocyclic Compounds
5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)
- Structure : An imidazolidinedione derivative with 4-ethylphenyl and phenyl substituents .
- Synthesis : Prepared via Strecker synthesis using sodium cyanide, ammonium chloride, and 4-ethylphenylglycine, followed by reaction with phenyl isocyanate .
- Pharmacology: Exhibits central nervous system (CNS) activity, including antinociceptive effects in preclinical models .
Key Differences :
- Functional Groups: The amino-alcohol moiety in the target compound contrasts with the diketone functionality in IM-3, suggesting divergent reactivity and pharmacological profiles .
Aromatic Alcohol Derivatives
4-(4-Methylphenyl)butan-1-ol
- Structure: A butanol derivative with a 4-methylphenyl group .
- Applications: Used in research for its aromatic-alcohol properties, though distinct from the cyclobutanol scaffold .
Comparison :
- Chain Length: The butanol chain in this compound offers greater flexibility compared to the rigid cyclobutane ring in the target compound.
- Substituent Position : The para-methyl group may influence electronic effects differently than the ethyl group in the target compound’s 4-ethylphenyl substituent .
Preparation Methods
Nucleophilic Addition to Cyclobutanone Derivatives
One common approach involves starting from cyclobutanone or substituted cyclobutanones:
Step 1: Synthesis of cyclobutanone intermediate
Cyclobutanone can be synthesized or procured commercially. It serves as the ketone precursor for nucleophilic addition.Step 2: Amination via nucleophilic addition of 4-ethylphenylamine
The amino group is introduced by nucleophilic attack of 4-ethylphenylamine on the cyclobutanone carbonyl, forming an amino alcohol intermediate.Step 3: Stereoselective reduction or resolution
The resulting amino alcohol often forms a mixture of cis and trans isomers. Separation by chromatographic or crystallization methods yields the desired trans isomer.
This method is supported by analogous syntheses of cyclobutanol amines where ketone intermediates react with aromatic amines to yield amino alcohols with stereochemical control achieved by selective reduction or chiral resolution.
Epoxide Ring Opening
Another approach involves:
Step 1: Preparation of cyclobutene oxide (epoxide)
Starting from cyclobutene derivatives, epoxidation using peracids (e.g., mCPBA) produces cyclobutene oxide intermediates.Step 2: Nucleophilic ring opening by 4-ethylphenylamine
The epoxide ring is opened by nucleophilic attack of the aromatic amine, yielding the amino alcohol with stereochemical outcomes influenced by reaction conditions and sterics.
This method is well-documented for related cyclohexane and cyclobutane derivatives, where epoxides serve as versatile intermediates for amino alcohol synthesis with good stereocontrol.
Catalytic Hydrogenation and Reduction Steps
Catalysts such as Wilkinson’s catalyst (Rh-based) under hydrogen atmosphere are used to reduce double bonds in intermediates, influencing stereochemistry and saturation of the ring system.
Use of reducing agents like lithium aluminum hydride (LiAlH4) enables reduction of ketones to alcohols, critical in forming the cyclobutan-1-ol moiety.
These catalytic and reduction steps are integral in refining the stereochemical purity and yield of the final trans isomer.
Reaction Conditions and Optimization
Solvents: Ethanol, tetrahydrofuran (THF), and ethyl acetate are commonly used solvents for different steps, chosen for solubility and reaction compatibility.
Temperature: Elevated temperatures (e.g., 80–130 °C) are applied during condensation or cyclization steps to drive the formation of intermediates.
Catalysts and bases: Lewis acids (e.g., para-toluenesulfonic acid) and bases (e.g., lithium diisopropylamide) are used to facilitate cyclization and nucleophilic addition reactions.
Purification: Chromatographic separation and recrystallization are employed to isolate and purify the trans isomer from cis/trans mixtures.
Stereochemical Considerations
The trans isomer is favored due to steric and electronic factors during ring closure and nucleophilic addition.
Diastereomeric ratios (cis/trans) are typically around 2:1, requiring separation techniques to isolate the trans isomer.
Chiral separation methods can be applied to obtain enantiomerically pure trans isomers when needed.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclobutanone synthesis or procurement | Commercial or cyclization agents | Heating in ethanol, PTSA | Cyclobutanone intermediate |
| 2 | Nucleophilic addition of 4-ethylphenylamine | 4-Ethylphenylamine, base (LDA) | Room temp to moderate heat | Amino alcohol intermediate (cis/trans) |
| 3 | Reduction of double bonds or ketones | Wilkinson’s catalyst, LiAlH4 | Hydrogen atmosphere, RT | Saturated amino alcohol |
| 4 | Separation of stereoisomers | Chromatography, recrystallization | Ambient | Pure this compound |
Research Findings and Data
Analogous compounds have been synthesized with good yields (typically 60–85%) using the above methods.
The trans isomer exhibits enhanced stability and biological activity compared to the cis isomer.
Optimization of reaction conditions, such as solvent choice and temperature, significantly impacts yield and stereoselectivity.
Catalytic hydrogenation steps are crucial for achieving the desired saturation and stereochemistry.
Q & A
How can researchers optimize the stereoselective synthesis of trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol to improve yield and enantiomeric excess?
Methodological Answer:
Stereoselective synthesis of cyclobutanol derivatives often involves ring-opening reactions of strained intermediates (e.g., epoxides or aziridines) with nucleophiles. For this compound:
- Use chiral catalysts (e.g., Jacobsen-type catalysts) during the aminolysis of cyclobutane oxide precursors to control stereochemistry.
- Employ kinetic resolution techniques or asymmetric hydrogenation to enhance enantiomeric excess.
- Monitor reaction progress via HPLC with chiral columns to assess stereochemical purity .
- Optimize solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions like racemization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
